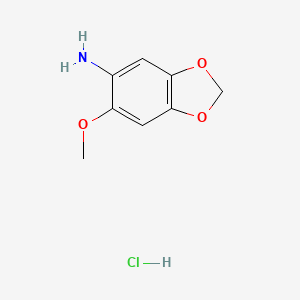![molecular formula C12H9N5O3 B8052411 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea](/img/structure/B8052411.png)
3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea is a complex organic compound that features a unique combination of functional groups, including an amino group, dicyanoethenyl moiety, and a benzodioxolyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxolyl intermediate, followed by the introduction of the dicyanoethenyl moiety and the amino group. The final step involves the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and properties.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the dicyanoethenyl moiety to form different derivatives.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various substituents to the benzodioxolyl ring or the amino group.
Aplicaciones Científicas De Investigación
3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductive polymers or organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. The dicyanoethenyl moiety and the benzodioxolyl ring are likely involved in these interactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
- 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea
- 1-(1,3-benzodioxol-5-yl)-2-propanol
- 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
Comparison: Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the dicyanoethenyl moiety and the urea linkage differentiates it from other benzodioxolyl derivatives, potentially enhancing its reactivity and biological activity.
Propiedades
IUPAC Name |
1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(1,3-benzodioxol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3/c13-4-8(15)9(5-14)17-12(18)16-7-1-2-10-11(3-7)20-6-19-10/h1-3H,6,15H2,(H2,16,17,18)/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCGDVNOKYRKDV-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)N/C(=C(/C#N)\N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-((2S,3S,5S,10S,13S,14S,16S,17R)-3,17-diacetoxy-10,13-dimethyl-2-(piperidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-16-yl)-1-methylpiperidin-1-ium bromide](/img/structure/B8052329.png)






![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoate](/img/structure/B8052384.png)
![Benzenamine, N-[3-(phenylamino)-2-propenylidene]-, hydrochloride](/img/structure/B8052386.png)



![tert-butyl N-[2-(2,6-difluorophenyl)-2-oxoethyl]carbamate](/img/structure/B8052413.png)
![t-Butyl N-[(2z)-2-(2,6-difluorophenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B8052416.png)
